molecular formula C19H27N8O13P B13829088 Gpu ammonium salt

Gpu ammonium salt

Cat. No.: B13829088
M. Wt: 606.4 g/mol
InChI Key: BBBUJXLTQPKTLN-ORIIHXKDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanylyl-3’-5’-uridine ammonium salt typically involves the coupling of guanosine monophosphate and uridine monophosphate. This process is facilitated by the use of activating agents such as carbodiimides or phosphoramidites under controlled conditions to ensure the formation of the desired dinucleotide .

Industrial Production Methods

Industrial production of Guanylyl-3’-5’-uridine ammonium salt follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography, to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Guanylyl-3’-5’-uridine ammonium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized nucleotides, while substitution reactions can produce various nucleotide analogs with altered biochemical properties .

Scientific Research Applications

Guanylyl-3’-5’-uridine ammonium salt has a wide range of applications in scientific research:

Mechanism of Action

Guanylyl-3’-5’-uridine ammonium salt exerts its effects by participating in the synthesis and translation of mRNA. It interacts with various molecular targets, including ribosomes and RNA polymerases, to facilitate the accurate translation of genetic information. The compound’s phosphate backbone and nucleotide bases play a critical role in these interactions, ensuring the proper functioning of the mRNA synthesis machinery .

Comparison with Similar Compounds

Similar Compounds

  • Adenylyl-3’-5’-uridine ammonium salt
  • Cytidylyl-3’-5’-uridine ammonium salt
  • Thymidylyl-3’-5’-uridine ammonium salt

Uniqueness

Guanylyl-3’-5’-uridine ammonium salt is unique due to its specific nucleotide composition, which imparts distinct biochemical properties. Its guanosine and uridine components allow for unique interactions with mRNA synthesis machinery, making it particularly valuable in the study of genetic information translation .

Properties

Molecular Formula

C19H27N8O13P

Molecular Weight

606.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane

InChI

InChI=1S/C19H24N7O13P.H3N/c20-18-23-14-9(15(32)24-18)21-5-26(14)17-12(31)13(6(3-27)37-17)39-40(34,35)36-4-7-10(29)11(30)16(38-7)25-2-1-8(28)22-19(25)33;/h1-2,5-7,10-13,16-17,27,29-31H,3-4H2,(H,34,35)(H,22,28,33)(H3,20,23,24,32);1H3/t6-,7-,10-,11-,12-,13-,16-,17-;/m1./s1

InChI Key

BBBUJXLTQPKTLN-ORIIHXKDSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O.N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O.N

Origin of Product

United States

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